N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

CFTR Inhibition Structure-Activity Relationship Secretory Diarrhea

This compound is a synthetic small molecule featuring a pyridazine core substituted at the 6-position with a 4-methylpiperidine moiety and linked via a 3-aminophenyl bridge to a thiophene-2-sulfonamide group. It belongs to a broader class of pyridazine sulfonamide derivatives that have been investigated as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with potential applications in treating secretory diarrhea and polycystic kidney disease.

Molecular Formula C20H22N4O2S2
Molecular Weight 414.54
CAS No. 904823-38-7
Cat. No. B2368143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
CAS904823-38-7
Molecular FormulaC20H22N4O2S2
Molecular Weight414.54
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
InChIInChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3
InChIKeyVOJIUXQIUGXGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS 904823-38-7): Core Structural and Pharmacological Profile


This compound is a synthetic small molecule featuring a pyridazine core substituted at the 6-position with a 4-methylpiperidine moiety and linked via a 3-aminophenyl bridge to a thiophene-2-sulfonamide group [1]. It belongs to a broader class of pyridazine sulfonamide derivatives that have been investigated as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with potential applications in treating secretory diarrhea and polycystic kidney disease [2]. The compound is supplied as a high-purity screening entity for early-stage drug discovery and chemical biology research .

Procurement Risk: Why N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide Cannot Be Simply Substituted by In-Class Analogs


Despite sharing a common pyridazine-sulfonamide scaffold, subtle structural variations among analogs profoundly alter biological activity. The position of the phenyl linkage (3- vs. 4-substitution) and the nature of the cyclic amine on the pyridazine ring critically determine CFTR inhibition potency and selectivity [1]. A positional isomer, N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide, has demonstrated significant antimicrobial activity (MIC <10 µg/mL against MRSA), whereas the 3-substituted target compound is primarily explored for CFTR-related mechanisms . Generic substitution without quantitative verification risks selecting a compound with irrelevant or absent target engagement for the intended research program.

Quantitative Differentiation Evidence for N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide


Positional Isomerism Drives Divergent Bioactivity: 3-Phenyl vs. 4-Phenyl Linker

The target compound's 3-aminophenyl linker directs it towards CFTR inhibition, whereas its 4-aminophenyl isomer (CAS 946239-49-2) demonstrates antimicrobial activity against MRSA (MIC <10 µg/mL) . This positional isomerism results in fundamentally different biological readouts, making them non-interchangeable for CFTR-targeting programs.

CFTR Inhibition Structure-Activity Relationship Secretory Diarrhea

Piperidine Substitution: 4-Methylpiperidine vs. Unsubstituted Piperidine or Morpholine

Within the pyridazine sulfonamide patent family, compounds containing a 4-methylpiperidine group (such as the target compound) are explicitly claimed for CFTR inhibition [1]. Analogs with an unsubstituted piperidine (e.g., N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide) or morpholine (e.g., N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide) may exhibit altered potency and are not guaranteed to meet the <30 µM IC50 threshold defined in the patent [1].

CFTR Pharmacology Chloride Channel Blocker Structure-Activity Relationship

Thiophene Substitution Pattern: Unsubstituted vs. 5-Ethyl-Thiophene Core

The target compound bears an unsubstituted thiophene-2-sulfonamide, whereas a commercially available analog incorporates a 5-ethyl group on the thiophene ring (5-ethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide). The ethyl substitution increases lipophilicity and may affect metabolic stability, but its impact on CFTR inhibition is uncharacterized . The unsubstituted variant remains the preferred entity for CFTR-focused screens based on patent exemplification [1].

CFTR Inhibitor Sulfonamide Derivative Diarrhea Therapeutics

Optimal Application Scenarios for N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide Based on Differentiated Evidence


CFTR Inhibitor Screening and Lead Optimization for Secretory Diarrhea

This compound is ideally suited as a starting point for medicinal chemistry programs targeting CFTR chloride channel inhibition, as it is structurally encompassed by the claims of US 2011/0288093 A1, which defines an activity threshold of IC50 <30 µM in the T84 assay [1]. Its 3-phenyl linker and 4-methylpiperidine substituent align with the pharmacophore requirements for CFTR inhibition, distinguishing it from antimicrobial 4-phenyl isomers .

Polycystic Kidney Disease (PKD) Drug Discovery

The same patent family explicitly covers methods of treating polycystic kidney disease by administering CFTR-inhibitory pyridazine sulfonamides [1]. This compound's structural features make it a candidate for in vitro cyst expansion assays and in vivo ADPKD models, where CFTR blockade has been mechanistically linked to reduced cyst growth.

Chemical Biology Tool Compound for Chloride Ion Transport Studies

Researchers investigating calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) can employ this compound as a pharmacological probe, given the patent's disclosure of pyridazine sulfonamides as blockers of these ion channels [1]. Its defined purity profile supports reliable dose-response characterizations in electrophysiological assays.

Structure-Activity Relationship (SAR) Studies Around the Pyridazine-3-Sulfonamide Scaffold

The compound serves as a key intermediate for SAR investigations exploring the effects of phenyl ring positional isomerism (3- vs. 4-linkage) on CFTR selectivity versus off-target antimicrobial activity . Its availability as a high-purity screening compound enables rigorous comparative pharmacological profiling.

Quote Request

Request a Quote for N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.